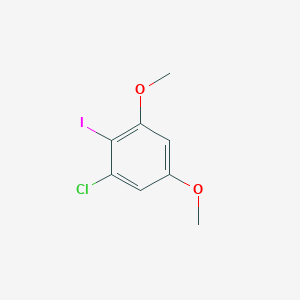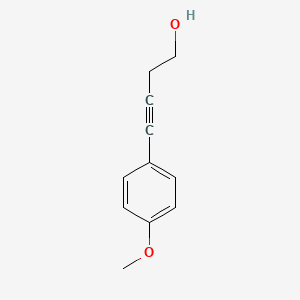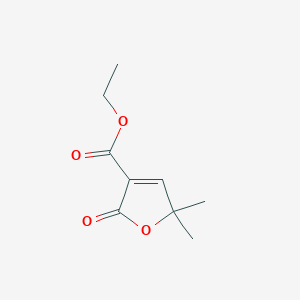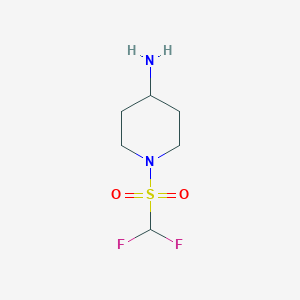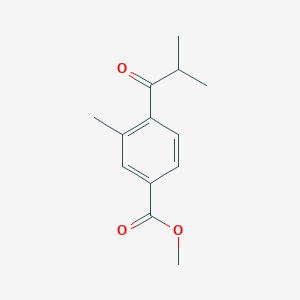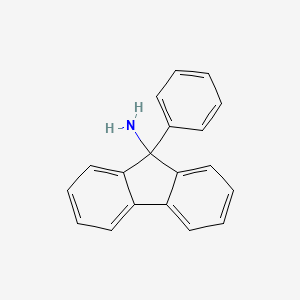
9-Phenylfluoren-9-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenylfluoren-9-amine is a chemical compound known for its unique structural properties and applications in various fields of scientific research. It is characterized by a phenyl group attached to the 9th position of a fluorene ring, with an amine group also at the 9th position. This compound is particularly notable for its stability and ability to act as a protecting group in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often require an inert atmosphere and low temperatures to prevent unwanted side reactions .
Industrial Production Methods: In industrial settings, the production of 9-Phenylfluoren-9-amine may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields .
Chemical Reactions Analysis
Types of Reactions: 9-Phenylfluoren-9-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions typically yield hydrofluorene derivatives.
Substitution: Common substitution reactions involve halogenation or nitration at the phenyl ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like bromine or nitrating agents like nitric acid.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrofluorene derivatives.
Substitution: Halogenated or nitrated phenylfluorenes.
Scientific Research Applications
9-Phenylfluoren-9-amine has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for nitrogen in enantiospecific synthesis to prevent racemization.
Medicine: Investigated for its potential use in drug synthesis and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism by which 9-Phenylfluoren-9-amine exerts its effects is primarily through its role as a protecting group. It stabilizes the nitrogen atom in amino acid derivatives, preventing unwanted reactions and maintaining enantiopurity. This is achieved by shielding the α-proton from removal, thus preventing racemization .
Comparison with Similar Compounds
Fluorenylmethyloxycarbonyl (Fmoc): Another protecting group used in peptide synthesis.
Benzyl (Bn): Commonly used in organic synthesis for protecting alcohols and amines.
tert-Butyloxycarbonyl (Boc): Widely used in peptide synthesis for protecting amine groups.
Uniqueness: 9-Phenylfluoren-9-amine is unique due to its ability to prevent racemization in enantiospecific synthesis, which is a significant advantage over other protecting groups like Fmoc and Boc. Its stability and effectiveness in maintaining enantiopurity make it a valuable compound in various synthetic applications .
Properties
CAS No. |
6277-86-7 |
|---|---|
Molecular Formula |
C19H15N |
Molecular Weight |
257.3 g/mol |
IUPAC Name |
9-phenylfluoren-9-amine |
InChI |
InChI=1S/C19H15N/c20-19(14-8-2-1-3-9-14)17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13H,20H2 |
InChI Key |
BAFVNIPRLVNQKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



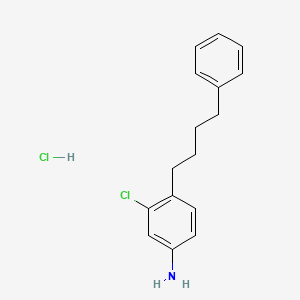
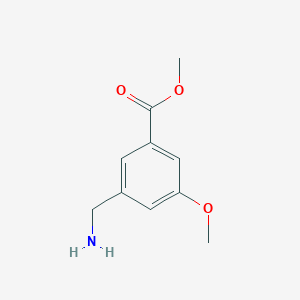

![7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B13992049.png)
![4,7-Dichloro-8-fluoro-2-(trifluoromethyl)pyrido[4,3-D]pyrimidine](/img/structure/B13992054.png)
